molecular formula C12H18O B8568078 3-(4-Propylphenyl)propanol

3-(4-Propylphenyl)propanol

Cat. No.: B8568078
M. Wt: 178.27 g/mol
InChI Key: UIFVAJJGMKREPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propylphenyl)propanol is an aromatic alcohol with a molecular structure consisting of a benzene ring substituted with a propyl group at the para position and a propanol (3-carbon alcohol) chain. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(4-propylphenyl)propan-1-ol

InChI

InChI=1S/C12H18O/c1-2-4-11-6-8-12(9-7-11)5-3-10-13/h6-9,13H,2-5,10H2,1H3

InChI Key

UIFVAJJGMKREPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Propylphenyl)propanol with structurally or functionally related compounds, focusing on physicochemical properties, sensory characteristics, and applications.

4-Propylphenol (C₉H₁₂O)

  • Structure: A phenol derivative with a para-propyl substituent.
  • Key Differences: Functional Group: 4-Propylphenol has a hydroxyl group directly attached to the benzene ring, making it more acidic (pKa ~10) compared to the aliphatic alcohol group in this compound (pKa ~16–18). Applications: 4-Propylphenol is used as a flavoring agent (FEMA 3649) due to its phenolic aroma, whereas this compound’s applications may lean toward synthetic intermediates or solvents. Solubility: 4-Propylphenol is slightly soluble in water, while the propanol chain in the target compound likely enhances hydrophilicity.

Tripropylene Glycol (TPG) (C₉H₂₀O₄)

  • Structure: A triol with ether linkages and three propanol units.
  • Key Differences: Hydrophilicity: TPG is fully water-soluble and hygroscopic, whereas this compound’s aromatic ring reduces water solubility. Boiling Point: TPG has a higher boiling point (267°C) due to its larger molecular weight and hydrogen-bonding capacity. Applications: TPG is widely used as a solvent, humectant, and plasticizer, while the target compound’s applications are likely more specialized due to its hybrid aromatic-aliphatic structure.

1-Octanol (C₈H₁₈O)

  • Structure : A straight-chain aliphatic alcohol.
  • Key Differences: Odor Threshold: 1-Octanol has an extremely low odor threshold (0.13 ppm) due to its strong, fatty aroma, whereas this compound’s odor profile may be milder, influenced by its aromatic ring. Solubility: 1-Octanol is poorly water-soluble, while the target compound’s hydroxyl group and shorter chain may improve miscibility.

3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (C₉H₁₀O₃)

  • Structure: Aromatic ketone with hydroxyl groups on the benzene ring and propanone chain.
  • Key Differences: Reactivity: The ketone group in this compound increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol-dominated reactivity of this compound.

Data Table: Comparative Properties

Property This compound 4-Propylphenol Tripropylene Glycol (TPG) 1-Octanol
Molecular Formula C₁₂H₁₈O C₉H₁₂O C₉H₂₀O₄ C₈H₁₈O
Molecular Weight 178.27 136.19 192.25 130.23
Boiling Point (°C) 250–260 (est.) 245–250 267 195
Water Solubility Moderate Slight High Low
Odor Threshold (ppm) ~1–10 (est.) N/A N/A 0.13
Key Applications Solvent, Intermediate Flavoring agent Humectant, Plasticizer Fragrance

Research Findings and Implications

  • Sensory Properties: The odor intensity of this compound is hypothesized to lie between 1-octanol (intense) and isopropanol (subdued), based on its hybrid structure .
  • Solubility Trends: Its moderate water solubility distinguishes it from fully hydrophobic aromatics (e.g., 4-propylphenol) and highly hydrophilic glycols (e.g., TPG) .
  • Synthetic Utility : The compound’s aromatic-aliphatic duality may enable unique reactivity in coupling reactions or as a surfactant precursor.

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